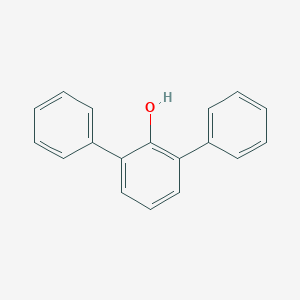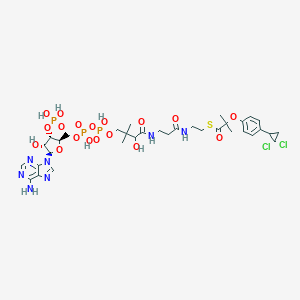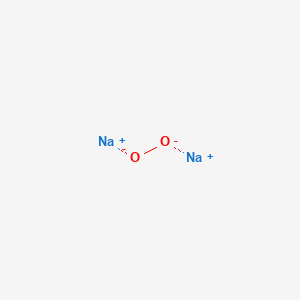
Peróxido de sodio
Descripción general
Descripción
Sodium peroxide (Sodium superoxide) has been synthesized by the matrix reaction of sodium atoms and oxygen molecules at high dilution in argon. Its IR spectral studies have been reported. It is a strong oxidizing agent.
Sodium peroxide is a strong oxidizing and bleaching agent mainly used in bleaching papers and textiles. It is an effective oxidizing flux for the decomposition of minerals and ores.
Sodium peroxide (Sodium superoxide) has been synthesized by the matrix reaction of sodium atoms and oxygen molecules at high dilution in argon. Its IR spectral studies have been reported.
Sodium peroxide (Sodium superoxide) has been synthesized by reacting sodium atoms and oxygen molecules at high dilution in argon. Its IR spectral studies have been reported. It is a strong oxidizing agent.
Sodium peroxide appears as a yellow-white to yellow granular solid. Mixtures with combustible material are readily ignited by friction, heat, or contact with moisture. May vigorously decompose under prolonged exposure to heat, causing the rupture of the containers.
Aplicaciones Científicas De Investigación
Ciencia de los polímeros: Síntesis de poliperóxidos de vinilo
El peróxido de sodio se utiliza en la síntesis de poliperóxidos de vinilo, que son polímeros con enlaces de peróxido que exhiben una amplia gama de características físicas y químicas. Estos polímeros se sintetizan utilizando técnicas como la polimerización por radicales libres y sirven como iniciadores de radicales libres, curativos y portadores de fármacos biocompatibles .
Atención médica: Desinfección y esterilización
En entornos de atención médica, el this compound sirve como un potente desinfectante contra las biopelículas formadas por bacterias como Staphylococcus aureus y Pseudomonas aeruginosa. Sus propiedades oxidativas lo hacen más efectivo que otros desinfectantes como los compuestos de amonio cuaternario .
Química industrial: Agente blanqueador
El this compound actúa como un poderoso agente oxidante y se utiliza como agente blanqueador en diversas industrias. Es particularmente efectivo en el procesamiento de lana, hilo, aceites, grasas y en la producción de pulpa de madera .
Ciencia ambiental: Degradación de contaminantes
El compuesto se aplica en la ciencia ambiental para la degradación de contaminantes orgánicos persistentes como los hidrocarburos aromáticos policíclicos (HAP) en el tratamiento de aguas residuales. Ayuda a descomponer estos compuestos nocivos, reduciendo así la contaminación ambiental .
Química analítica: Reactivo oxidante
En química analítica, el this compound se emplea como reactivo oxidante debido a sus fuertes propiedades oxidantes. Reacciona con varias sustancias para formar productos como yodatos, periodatos, carbonatos y nitratos, que son esenciales para las determinaciones analíticas .
Ciencia de los materiales: Producción de sulfato de this compound
El this compound es fundamental en el desarrollo de la tecnología para obtener sulfato de this compound (Na₂SO₄·0.5H₂O₂). Este compuesto tiene aplicaciones significativas en el blanqueo y se estudia por sus propiedades y usos potenciales .
Mecanismo De Acción
Target of Action
Sodium peroxide (Na2O2) is an inorganic compound that primarily targets water molecules . It is a strong base and a powerful oxidizing agent .
Mode of Action
Sodium peroxide reacts exothermically and rapidly, or even explosively, with water to form a strong base (sodium hydroxide, NaOH) and oxygen (O2) . This reaction is represented by the equation:
Na2O2+2H2O→2NaOH+H2O2Na_2O_2 + 2H_2O \rightarrow 2NaOH + H_2O_2Na2O2+2H2O→2NaOH+H2O2
. The hydrogen peroxide thus formed decomposes rapidly in the ensuing basic solution, producing water and oxygen .Biochemical Pathways
The primary biochemical pathway affected by sodium peroxide is the hydrolysis reaction with water. This reaction results in the formation of sodium hydroxide and hydrogen peroxide . Hydrogen peroxide is a reactive oxygen species that is widely generated in many biological systems and mediates various physiological and biochemical processes .
Pharmacokinetics
Sodium peroxide reacts vigorously with water, and large amounts can react explosively .
Result of Action
The reaction of sodium peroxide with water results in the formation of sodium hydroxide and hydrogen peroxide . Sodium hydroxide is a strong base that can neutralize acids, while hydrogen peroxide can act as an oxidizing or reducing agent . The hydrogen peroxide formed decomposes rapidly in the ensuing basic solution, producing water and oxygen .
Action Environment
The action of sodium peroxide is highly dependent on the presence of water, as it reacts vigorously, and sometimes explosively, with water . Environmental factors such as temperature and the presence of other substances can also influence the reaction. For example, sodium peroxide can react with iodine vapor to give the iodate and periodate, with carbon at 300°C to give the carbonate, and with nitrogen (II) oxide to give the nitrate .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium peroxide plays a role in various biochemical reactions. It is involved in the generation and detoxification of hydrogen peroxide (H2O2), a reactive oxygen species (ROS) that plays a crucial role in cellular processes . Sodium peroxide interacts with enzymes, proteins, and other biomolecules, primarily through redox reactions .
Cellular Effects
Sodium peroxide influences cell function by modulating the levels of ROS, particularly H2O2 . It can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, H2O2, which can be generated from sodium peroxide, has been shown to regulate cellular processes such as membrane signal transduction, gene expression, cell differentiation, insulin metabolism, cell shape determination, and growth factor-induced signaling cascades .
Molecular Mechanism
Sodium peroxide exerts its effects at the molecular level through its involvement in redox reactions. Upon heating, sodium peroxide decomposes to Na2O, releasing O2 . This reaction can influence the redox state of the cell, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium peroxide can change over time. With further heating above the 657 °C boiling point, the compound decomposes to Na2O, releasing O2 .
Metabolic Pathways
Sodium peroxide is involved in the generation and detoxification of H2O2, a key player in various metabolic pathways . H2O2 is produced by every cell in the body and has an important physiological role in cellular processes .
Transport and Distribution
H2o2, which can be generated from sodium peroxide, can pass through membranes via some aquaporins .
Subcellular Localization
It is known that H2O2, which can be generated from sodium peroxide, is produced by every cell in the body and plays a significant role in various cellular processes .
Propiedades
IUPAC Name |
disodium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O2/c;;1-2/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUVRDFDKPNGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O2 | |
| Record name | SODIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1516 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061660 | |
| Record name | Sodium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium peroxide appears as a yellow-white to yellow granular solid. Mixtures with combustible material are readily ignited by friction, heat, or contact with moisture. May vigorously decompose under prolonged exposure to heat, causing the rupture of the containers., White to pale-yellow granules; [CHEMINFO MSDS], YELLOW-TO-WHITE POWDER. | |
| Record name | SODIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1516 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
657 °C, decomp | |
| Record name | SODIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBLE IN ACID; INSOLUBLE IN ALKALI, Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water, Solubility in water: reaction | |
| Record name | SODIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.805 @ 20 °C, 2.8 g/cm³ | |
| Record name | SODIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Yellowish-white, granular powder, WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE, Yellowish-white powder turns yellow when heated, Pale yellow solid | |
CAS No. |
1313-60-6 | |
| Record name | SODIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1516 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium peroxide (Na2(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
460 °C, decomp | |
| Record name | SODIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does sodium peroxide interact with plutonium dioxide (PuO₂)?
A1: Sodium peroxide effectively oxidizes and dissolves refractory plutonium dioxide ([1], [], []). This interaction forms soluble sodium plutonate (Na₂PuO₄) at lower temperatures and a mixture of soluble neptunium (VI) and (VII) species at higher temperatures ([28]).
Q2: Can sodium peroxide decompose organic materials?
A2: Yes, sodium peroxide exhibits strong oxidizing capabilities towards organic materials ([14], []). For instance, it can be used to decompose graphite in plutonium-containing residues, facilitating the recovery of plutonium ([28]).
Q3: What is the molecular formula and weight of sodium peroxide?
A3: Sodium peroxide has the molecular formula Na₂O₂ and a molecular weight of 77.98 g/mol.
Q4: Are there any spectroscopic techniques used to characterize sodium peroxide formation in batteries?
A4: Yes, researchers utilize X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to analyze the discharge products in sodium-air batteries and identify the presence of sodium peroxide ([29]).
Q5: Is sodium peroxide compatible with platinum crucibles?
A5: While sodium peroxide can be used in platinum crucibles for some fusions, direct contact at high temperatures can lead to crucible attack. Using a liner of boric oxide and a portion of sodium oxide, with the remaining sodium oxide introduced as sodium peroxide mixed with the sample, can mitigate this ([35]).
Q6: Can alumina crucibles be used as an alternative for sodium peroxide fusions?
A6: Yes, alumina crucibles offer a viable alternative to platinum for sodium peroxide fusions, particularly when analyzing samples like ferro-chrome and ferro-niobium, which might attack platinum ([35]).
Q7: Does sodium peroxide exhibit catalytic activity in any chemical reactions?
A7: While not traditionally considered a catalyst, sodium peroxide's strong oxidizing power can facilitate reactions. For instance, it enhances the oxidation of proline to pyrrole, a process further catalyzed by copper sulfate ([39]).
Q8: How is sodium peroxide utilized in analytical chemistry?
A9: Sodium peroxide serves as a powerful oxidizing agent for the digestion of various geological and environmental samples ([3], [], [], [], [], [], [], [], [], [], []). This fusion process breaks down refractory minerals, converting analytes into soluble forms for subsequent analysis using techniques like ICP-AES and ICP-MS.
Q9: Have computational methods been employed to study sodium peroxide in the context of sodium-air batteries?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate charge transport mechanisms in sodium peroxide ([10], []). These studies reveal that charge transport likely occurs through the diffusion of hole polarons, with calculated activation energies for electron and hole polarons.
Q10: How does the presence of sodium peroxide impact the performance of sodium-air batteries compared to sodium superoxide?
A11: While sodium peroxide theoretically offers higher energy density, sodium superoxide often forms preferentially during discharge ([1], []). This preference for superoxide formation might stem from its potentially higher conductivity compared to the insulating nature of sodium peroxide ([10]).
Q11: What analytical techniques are used to quantify elements after sodium peroxide fusion?
A13: Inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma mass spectrometry (ICP-MS) are commonly used to quantify elements after sodium peroxide fusion ([3], [], [], [], [], [], [], [], [], []).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


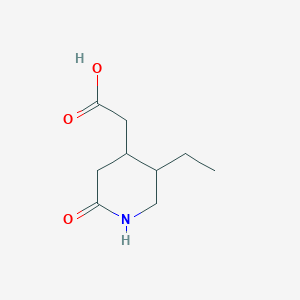
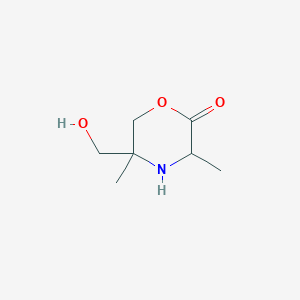
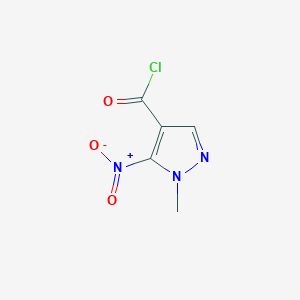


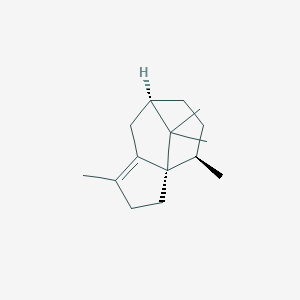
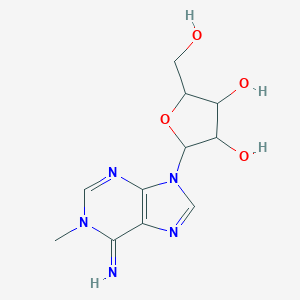
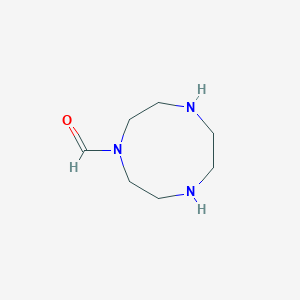
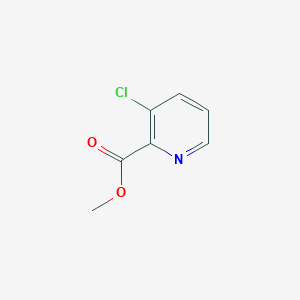
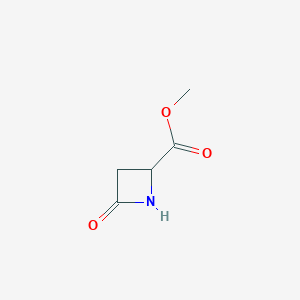
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
